Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride
Description
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a cyclohexane-based compound featuring an aminomethyl group and a methyl ester moiety, with a hydrochloride counterion. Its molecular formula is C₉H₁₆ClNO₂, and molecular weight is 217.68 g/mol . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules. Its structural features—such as the cyclohexane backbone, ester group, and protonated amine—contribute to its solubility in polar solvents and reactivity in amidation or alkylation reactions.
Properties
IUPAC Name |
methyl 1-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-8(11)9(7-10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTJGUAHTHRKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656479 | |
| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227203-36-3 | |
| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride | |
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Preparation Methods
Multi-Step Synthetic Route Overview
The synthesis of methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride generally proceeds through the following stages:
Step 1: Formation of Cyclohexylidene Acetic Acid Ester Intermediate
Cyclohexanone is first treated with potassium hydroxide (KOH) at room temperature, followed by reaction with a phosphonic acid ester. After aqueous workup and extraction with petroleum ether, the intermediate is isolated with high yield (>90%) and purity (~98%).Step 2: Michael Addition of Nitromethane
The cyclohexylidene acetic acid ester undergoes a Michael addition with nitromethane under base catalysis (using K2CO3 or Na2CO3) in a solvent such as dimethyl sulfoxide (DMSO) at 95-100 °C. Continuous slow addition of nitromethane is critical to avoid by-product formation and safety hazards. This step yields approximately 90% of the desired nitro-substituted intermediate with >90% purity.Step 3: Catalytic Reduction of Nitro Group to Amino Group
The nitro intermediate is subjected to catalytic hydrogenation using noble metal catalysts such as palladium on activated carbon in solvents like acetic acid, ethanol, or ethanol with aqueous hydrochloric acid. This step converts the nitro group to an amino group, producing methyl 1-(aminomethyl)cyclohexanecarboxylate and a cyclized lactam by-product. At elevated temperatures (100-125 °C), lactam formation predominates (>90% yield).Step 4: Hydrolysis and Isolation of Hydrochloride Salt
The lactam is hydrolyzed under reflux conditions with aqueous hydrochloric acid to yield the hydrochloride salt of the amino ester with 60-70% yield and 99% purity. Unreacted lactam can be recovered and subjected to further hydrolysis.
Detailed Reaction Conditions and Yields
| Step | Reaction Description | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclohexanone + KOH + phosphonic acid ester | KOH, phosphonic acid ester | Room temperature | >90 | ~98 | Extraction with petroleum ether; aqueous workup |
| 2 | Michael addition of nitromethane | Nitromethane, K2CO3 or Na2CO3, DMSO | 95-100 °C, continuous nitromethane addition | ~90 | >90 | Avoids by-products by slow nitromethane addition; solvent critical |
| 3 | Catalytic hydrogenation of nitro group | Pd/C catalyst | 100-125 °C, acetic acid or ethanol solvents | Variable | - | Produces lactam and amino ester; lactam favored at higher temperatures |
| 4 | Hydrolysis of lactam to amino ester hydrochloride | Aqueous HCl | Reflux boiling point | 60-70 | 99 | Lactam recovered and reprocessed; purification unnecessary due to high purity |
Summary Table of Esterification Yields from Literature (Representative Data)
| Entry | Amino Acid Substrate | Product Yield (%) | Reaction Time (hours) | Notes |
|---|---|---|---|---|
| Glycine | 89-96 | 12-24 | High purity HCl salt | |
| Aliphatic amino acids (e.g., Alanine, Leucine) | 85-97 | 12 | Mild conditions | |
| Aromatic amino acids (e.g., Phenylalanine) | 76-96 | 12-24 | Good yields | |
| Amino acids with multiple carboxyl groups | 86-90 | 24 | Requires more TMSCl |
Note: These data are from a generalized amino acid esterification study and illustrate the efficiency of TMSCl/methanol esterification systems.
Research Findings and Practical Considerations
The multi-step synthetic route involving Michael addition and catalytic hydrogenation is well-established for producing this compound with high purity and moderate to good yields. Control of reaction conditions, especially temperature and reagent addition rates, is critical to minimize by-products and maximize yield.
The catalytic hydrogenation step requires noble metal catalysts such as palladium on activated carbon and careful solvent selection (acetic acid, ethanol, or their mixtures with HCl) to optimize conversion and selectivity toward the amino ester rather than lactam by-products.
The alternative TMSCl/methanol esterification method provides a milder and operationally simpler approach for preparing amino acid methyl esters, which may be adapted for this compound's esterification step, potentially improving safety and scalability.
Purity levels achieved by these methods often obviate the need for extensive purification, facilitating direct use in subsequent synthetic or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are particularly significant in the development of medications targeting specific receptors.
Key Applications:
- Synthesis of Receptor Antagonists : This compound is utilized in the production of trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which are known to act as NPYY5 receptor antagonists. These antagonists have potential therapeutic applications in treating metabolic disorders and obesity .
- Polyamide Production : The compound is also used as a raw material for synthesizing polyamides, which are essential in producing high-performance materials for various applications including textiles and automotive parts .
Polymer Science
In polymer chemistry, this compound acts as a modifier and an intermediate for various polymerization reactions.
Key Applications:
- Polymer Modifiers : It can be employed to create functionalized polymers that exhibit improved mechanical properties or enhanced thermal stability. This is particularly useful in the production of specialty plastics and elastomers .
- Raw Material for Functional Chemicals : The compound is instrumental in synthesizing other functional chemicals that can be used for creating advanced materials with specific properties tailored for industrial applications .
Biochemical Research
This compound is also significant in biochemical research, particularly in proteomics.
Key Applications:
- Biochemical Reagent : It serves as a biochemical tool for studying protein interactions and modifications. Its structure allows it to interact with various biomolecules, making it useful for experimental setups in proteomic studies .
- Drug Development : In drug discovery processes, this compound can be utilized to explore new therapeutic pathways by modifying its structure to enhance bioactivity or reduce toxicity .
Mechanism of Action
The mechanism of action of methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a prodrug, undergoing metabolic conversion to active forms that exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 1-(Aminomethyl)cyclohexanecarboxylate
- Molecular Formula: C₁₀H₁₈ClNO₂
- Molecular Weight : 231.71 g/mol
Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂
- Molecular Weight : 217.68 g/mol
- Key Differences: Substitution of the primary amine (aminomethyl) with a secondary methylamine reduces hydrogen-bonding capacity, altering solubility and receptor-binding interactions. Reported synthesis yields 78% with distinct ¹H-NMR signals (e.g., δ 9.18 ppm for amine protons) .
2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide Hydrochloride
Backbone and Stereochemical Modifications
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂
- Molecular Weight : 217.68 g/mol
- Reported purity is 97% .
Methyl trans-3-(Aminomethyl)cyclobutane-1-carboxylate Hydrochloride
Functionalized Cyclohexane Derivatives
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
- Molecular Formula: C₉H₁₆ClNO
- Molecular Weight : 189.68 g/mol
- Key Differences : A ketone replaces the ester, increasing electrophilicity and susceptibility to nucleophilic attack. The dimethylamine group enhances basicity .
1-Amino-1-cyclohexanecarboxylic Acid
Comparative Data Table
Biological Activity
Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS Number: 227203-36-3) is an organic compound known for its diverse applications in chemistry and biology. Its unique structure, featuring a cyclohexane ring with an aminomethyl group and a carboxylate ester, contributes to its biological activity. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C9H18ClNO2. It can be synthesized through several methods, typically involving the reaction of cyclohexanone with methyl carbamate followed by esterification and formation of the hydrochloride salt .
| Property | Value |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Melting Point | 169-170 °C |
| CAS Number | 227203-36-3 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications.
The aminomethyl group of the compound allows it to form hydrogen bonds and electrostatic interactions with various biological molecules. This characteristic is crucial for its role as a substrate in biochemical assays and its potential as a prodrug, which may be metabolically converted into active forms that exert therapeutic effects .
Case Studies and Research Findings
- Enzyme Interaction Studies : The compound has been utilized in studies examining enzyme mechanisms, demonstrating its ability to act as an inhibitor or substrate depending on the enzyme involved. For instance, it has shown promise in modulating the activity of certain proteases .
- Antifibrinolytic Activity : In a study focusing on amide derivatives, this compound was evaluated for its antifibrinolytic properties. It was noted that similar compounds could potentially treat conditions like Peyronie's disease due to their ability to stabilize blood clotting processes .
- Safety and Hemolysis Tests : A safety evaluation indicated that at various concentrations (5, 50, and 500 mg/L), the compound did not cause significant hemolysis in erythrocytes, suggesting a favorable safety profile for biological applications .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other amino acid derivatives but is distinguished by its specific cyclohexane substitution pattern. This uniqueness contributes to its distinct biological activities compared to related compounds such as methyl 1-aminocyclopropanecarboxylate .
Table 2: Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclohexane ring with aminomethyl group | Enzyme interaction, antifibrinolytic |
| Methyl 1-aminocyclopropanecarboxylate | Cyclopropane ring | Plant growth regulation |
| Cyclohexanecarboxylic acid derivative | Cyclohexane ring without aminomethyl | Varies based on specific derivatives |
Q & A
Q. What synthetic routes are commonly employed for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, and what reaction parameters critically influence yield?
Methodological Answer: A typical synthesis involves condensation of the cyclohexane backbone with an aminomethyl group, followed by esterification and hydrochlorination. For example, in analogous compounds (e.g., methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride), the reaction of methylamine derivatives with cyclohexanecarboxylate precursors in ethyl acetate, followed by acidification with HCl, yields the hydrochloride salt . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., ethyl acetate) enhance reaction homogeneity .
- Stoichiometry : Equimolar ratios of reagents minimize side products .
- Purification : Reduced-pressure concentration and filtration improve purity (yield ~78% in analogous syntheses) .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR : Proton NMR (e.g., DMSO-d6) identifies functional groups, such as the methyl ester (δ ~3.79 ppm) and aminomethyl protons (δ ~2.57 ppm) in related structures. Splitting patterns (e.g., doublets for aromatic protons) confirm substitution patterns .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 285.81 for C15H23NO2·HCl) validate molecular weight .
- HPLC/TLC : Reverse-phase HPLC with UV detection monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure forms of this compound?
Methodological Answer:
- Chiral Resolution : Use of chiral auxiliaries (e.g., (1S,4R)-ethyl-4-aminocyclopentene carboxylate) or enantioselective catalysts directs stereochemistry .
- Crystallization : Cooling reaction mixtures (e.g., below 10°C) during dichloromethane/water extraction promotes selective crystallization of desired stereoisomers .
- Chromatography : Chiral HPLC columns (e.g., amylose-based) separate enantiomers post-synthesis .
Q. How do researchers investigate its pharmacological activity, particularly regarding neurotransmitter interactions?
Methodological Answer:
- In Vitro Models : Radioligand binding assays (e.g., for serotonin or norepinephrine transporters) quantify affinity. For example, structurally similar compounds inhibit L-amino acid transporters and voltage-gated calcium channels (α2δ subunits) .
- Dose-Response Studies : EC50/IC50 values are determined using HEK293 cells expressing target receptors .
- Metabolic Stability : Liver microsome assays assess cytochrome P450-mediated degradation .
Q. What analytical methods are used to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24h) and monitor degradation via HPLC .
- Thermal stress : Heat samples to 40–80°C and analyze for ester hydrolysis or cyclization byproducts .
- Kinetic Modeling : Arrhenius plots predict shelf-life under storage conditions .
Q. How do researchers address contradictions in reported biological activity data?
Methodological Answer:
- Batch Reproducibility : Compare multiple synthesis batches for purity (>95% by HPLC) and stereochemical consistency .
- Assay Validation : Use positive controls (e.g., gabapentin for α2δ subunit inhibition) to confirm assay reliability .
- Meta-Analysis : Cross-reference data from peer-reviewed journals and regulatory databases (e.g., EFSA, ATSDR) to resolve discrepancies .
Safety and Handling
Q. What precautions are critical for safe handling in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and respiratory masks (for dust inhalation risks) .
- First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and artificial respiration if inhaled .
- Storage : Keep in airtight containers at room temperature, away from strong oxidizers and bases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
